N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid
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Overview
Description
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid is a chemical compound that combines an amine with a sulfuric acid moiety. This compound is of interest due to its unique structure, which includes an oxolane ring, a phenylethanamine backbone, and a methyl group. The presence of sulfuric acid suggests it may be used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine typically involves the reaction of oxolane derivatives with phenylethanamine under specific conditions. One common method includes the methylation of the amine group followed by the introduction of the oxolane ring. The reaction conditions often require a controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the compound’s purity and yield. The use of sulfuric acid in the production process helps in stabilizing the compound and enhancing its reactivity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The phenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenyl derivatives.
Scientific Research Applications
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The oxolane ring and phenylethanamine backbone allow it to bind to various receptors and enzymes, influencing their activity. The sulfuric acid moiety enhances its reactivity, facilitating its role in chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine is unique due to its combination of an oxolane ring and a phenylethanamine backbone, which is not commonly found in similar compounds. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.H2O4S/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-4,6-7,12-14H,5,8-10H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZKBLRURQAQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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